molecular formula C11H10N2O4S B1418106 [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid CAS No. 300813-17-6

[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid

Cat. No. B1418106
M. Wt: 266.28 g/mol
InChI Key: GEJQZHHQJXYOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid, commonly referred to as HPTA, is an organic compound with a wide range of applications in scientific research. HPTA is a versatile compound that has been used in a variety of research applications, such as the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological processes.

Scientific Research Applications

Antibacterial Activity

2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid derivatives have been extensively studied for their antibacterial properties. For instance, a study by (Pemawat, Dangi, & Talesara, 2010) explored the synthesis and antibacterial activity of fused ring systems containing this compound, finding moderate to weaker antibacterial activity. Similarly, (Trotsko et al., 2018) synthesized new derivatives showing general antibacterial activity, particularly against Gram-positive bacterial strains. (Dawood & Abu-Deif, 2013) also reported high antibacterial and antifungal activities for similar compounds.

Antimicrobial Properties

Compounds derived from 2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid have shown promising antimicrobial properties. For example, (Krátký, Vinšová, & Stolaříková, 2017) synthesized derivatives with significant antimicrobial effects against bacteria, mycobacteria, and fungi.

Aldose Reductase Inhibitory Action

A study by (Kučerová-Chlupáčová et al., 2020) investigated the aldose reductase inhibitory action of these compounds, finding potent inhibitors of the enzyme with potential implications for diabetes treatment.

Antidegenerative Activity

Research by (Panico et al., 2012) and (Panico et al., 2013) evaluated the antidegenerative effects on human chondrocyte cultures, finding that these derivatives could block cartilage destruction in osteoarthritis.

Analgesic and Anti-Inflammatory Activity

Research by (Deep et al., 2012) on N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which include the 2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid moiety, reported analgesic and anti-inflammatory properties.

properties

IUPAC Name

2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-11-13-10(17)8(18-11)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJQZHHQJXYOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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